2,2'-Bi-4-lepidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(4-methylquinolin-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-13-11-19(21-17-9-5-3-7-15(13)17)20-12-14(2)16-8-4-6-10-18(16)22-20/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZWINPECYHJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4C(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385174 | |

| Record name | 2,2'-Bi-4-lepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7654-51-5 | |

| Record name | 2,2'-Bi-4-lepidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bi-4-lepidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Initial Discovery and Synthesis of 2,2'-Bi-4-lepidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the foundational chemistry of 2,2'-Bi-4-lepidine, a significant bidentate ligand in coordination chemistry. Also known as 4,4'-Dimethyl-2,2'-biquinoline[1][2], its synthesis and application are of considerable interest to researchers in inorganic synthesis, catalysis, and materials science. This document details the historical context of its discovery, provides a field-proven, step-by-step protocol for its synthesis via the Ullmann condensation, outlines methods for its characterization, and discusses its applications. The guide is structured to deliver both theoretical understanding and practical, actionable insights for laboratory professionals.

Introduction: The Significance of Biquinoline Ligands

In the vast field of coordination chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. Among the most crucial classes of ligands are the bidentate N-donors, exemplified by 2,2'-bipyridine and its derivatives. These ligands form stable chelate complexes with a wide array of metal ions, finding use in everything from analytical reagents to components in supramolecular chemistry and catalysis.[3][4]

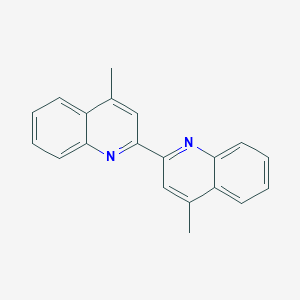

This compound (Figure 1) is a derivative of 2,2'-biquinoline, featuring methyl groups at the 4 and 4' positions. This substitution is not merely decorative; the electron-donating nature of the methyl groups enhances the electron density on the nitrogen atoms, thereby modifying the electronic properties and coordination behavior of the ligand compared to its unsubstituted parent. Understanding the synthesis of this specific molecule provides a gateway to a broader class of tailored ligands essential for developing novel catalysts, functional materials, and chemical sensors.

Figure 1: Chemical Structure of this compound

Synonyms: 4,4'-Dimethyl-2,2'-biquinoline Molecular Formula: C₂₀H₁₆N₂[1] Molecular Weight: 284.36 g/mol [1]

Historical Context and Initial Discovery

The synthesis of symmetrical bipyridines and their analogues has been a subject of study for over a century. The foundational reaction for creating a C-C bond between two aryl halides is the Ullmann reaction, first reported in the early 1900s.[5] This copper-mediated homocoupling of aryl halides provided a robust, albeit often harsh, method for synthesizing biaryl compounds.[4][6] The first preparation of 2,2'-bipyridine using the Ullmann reaction was introduced by Wibaut in 1928.[7]

The synthesis of this compound is a direct extension of this classical methodology. The logical precursor, 2-halo-4-methylquinoline (2-halo-lepidine), can be dimerized under Ullmann conditions to yield the target biquinoline. The initial syntheses of various substituted 2,2'-biquinolines were driven by the search for improved analytical reagents for the detection of Cu(I) ions, with which they form intensely colored complexes.[8] While the exact first synthesis of the 4,4'-dimethyl derivative is embedded in this broader body of work, the principles guiding its creation are firmly rooted in the established Ullmann condensation chemistry.

Synthetic Protocol: The Ullmann Condensation Approach

The most reliable and historically significant method for preparing this compound is the copper-mediated Ullmann condensation of a 2-halo-4-methylquinoline. This section provides a detailed protocol based on this classical approach.

Principle and Mechanism

The Ullmann reaction, in this context, involves the reductive coupling of two molecules of an aryl halide in the presence of a copper catalyst, typically copper powder or bronze, at elevated temperatures. While the precise mechanism has been a subject of debate, a generally accepted pathway involves the formation of an organocopper intermediate.

The key steps are:

-

Oxidative Addition: A copper(0) species reacts with the aryl halide (2-iodo-4-methylquinoline is a common starting material) to form an organocopper(I) or (II) intermediate.

-

Coupling/Reductive Elimination: Two of these organocopper intermediates react, possibly through a Cu(III) transition state or a radical pathway, to form the new C-C bond and regenerate a lower-valent copper species.

The high temperatures required are a hallmark of the classic Ullmann reaction, necessary to overcome the activation energy for the oxidative addition to the copper surface.

Caption: Generalized mechanism of the Ullmann condensation for biaryl synthesis.

Experimental Workflow

This protocol describes the synthesis starting from 4-methylquinoline (lepidine). The workflow involves two main stages: the iodination of lepidine and the subsequent Ullmann coupling.

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of 2-Iodo-4-methylquinoline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Methylquinoline (Lepidine) | 143.19 | 10.0 g | Starting material.[9] |

| Iodine (I₂) | 253.81 | 17.7 g | Iodinating agent. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 11.7 g | Base. |

| Deionized Water | 18.02 | 200 mL | Solvent. |

Protocol:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methylquinoline (10.0 g), iodine (17.7 g), sodium bicarbonate (11.7 g), and deionized water (200 mL).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid and wash it thoroughly with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with cold water.

-

Purification: The crude 2-iodo-4-methylquinoline can be purified by recrystallization from ethanol to yield a crystalline solid.

Part B: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Iodo-4-methylquinoline | 269.09 | 5.0 g | From Part A. |

| Copper Powder (activated) | 63.55 | 5.0 g | Catalyst. |

| p-Cymene or DMF | - | 50 mL | High-boiling solvent. |

Protocol:

-

Catalyst Activation (Expert Insight): The reactivity of commercial copper powder can be inconsistent. For best results, activate the copper powder immediately before use by stirring it in a dilute solution of iodine in acetone, filtering, washing with acetone, and drying under vacuum. This removes the passivating oxide layer.

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the activated copper powder (5.0 g) and 2-iodo-4-methylquinoline (5.0 g).

-

Reaction Execution: Add the high-boiling solvent (e.g., p-cymene) and heat the mixture to a vigorous reflux (approx. 177 °C for p-cymene) under a nitrogen atmosphere. The reaction is typically complete in 12-24 hours. The mixture will become a thick, dark slurry.

-

Work-up: Cool the reaction mixture. Add a sufficient amount of chloroform or dichloromethane to dissolve the organic components. Filter the mixture through a pad of Celite to remove the copper and copper salts. The Celite pad should be washed with additional solvent.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent like toluene or xylene to afford this compound as a white to light-yellow crystalline powder.

Characterization and Validation

Confirming the identity and purity of the synthesized this compound is crucial. The following are typical characterization data.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [10] |

| Molecular Formula | C₂₀H₁₆N₂ | [1][2] |

| Molecular Weight | 284.36 g/mol | [1][2] |

| Melting Point | ~280 °C | [10] |

| ¹H NMR (CDCl₃) | δ ~2.7 (s, 6H, CH₃), 7.4-8.2 (m, 10H, Ar-H) | Expected values |

| Mass Spec (EI) | m/z = 284 (M⁺) | [11] |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

The successful synthesis is validated by the disappearance of the starting material's signals (e.g., the iodo-lepidine) and the appearance of a single methyl resonance in the ¹H NMR spectrum, integrating to 6 protons, along with the corresponding aromatic signals. The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product.

Applications in Coordination Chemistry and Beyond

This compound serves as a robust chelating ligand, forming stable complexes with a variety of transition metals. Its applications are diverse:

-

Catalysis: The metal complexes can be used as catalysts in various organic transformations. The steric bulk of the quinoline rings and the electronic properties tuned by the methyl groups can influence the selectivity and activity of the catalytic center.

-

Materials Science: It can be incorporated as a building block in metal-organic frameworks (MOFs) or coordination polymers, leading to materials with interesting photophysical, magnetic, or porous properties.[12][13]

-

Analytical Chemistry: Like its parent compound, it can form colored complexes with certain metal ions, allowing for their colorimetric detection.[8]

The study of its coordination complexes continues to be an active area of research, exploring its potential in fields ranging from bioinorganic chemistry to photoredox catalysis.[3][14][15]

Conclusion

This guide has detailed the initial discovery, synthesis, and characterization of this compound. The Ullmann condensation, a classic reaction in organic chemistry, remains a viable and instructive method for its preparation. By understanding the principles behind the synthesis and the rationale for the experimental choices, researchers are well-equipped to produce this valuable ligand and explore its vast potential in the development of new coordination complexes and functional materials.

References

-

ResearchGate. (n.d.). The synthesis of some 4,4′‐disubstituted‐2,2′‐biquinolines. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (2024, January 21). Lepidine. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was.... Retrieved January 27, 2026, from [Link]

-

Baghdad Science Journal. (n.d.). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/- dimethyl-2,2/-bipyridyl with V. Retrieved January 27, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved January 27, 2026, from [Link]

-

Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/- dimethyl-2,2/ -bipyridyl with V(IV),Cr(III), Rh(III), Cd(II) and Pt(IV). Retrieved January 27, 2026, from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,2′−biquinoline‐4,4′−dicarbohydrazide. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Retrieved January 27, 2026, from [Link]

-

The Good Scents Company. (n.d.). lepidine. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2018, December 29). 25.6: Applications of Coordination Compounds. Retrieved January 27, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfachemic.com [alfachemic.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lepidine - Wikipedia [en.wikipedia.org]

- 10. This compound | 7654-51-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

Basic coordination chemistry of 2,2'-Bi-4-lepidine with transition metals

An In-Depth Technical Guide to the Basic Coordination Chemistry of 2,2'-Bi-4-lepidine with Transition Metals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental coordination chemistry of this compound (also known as 4,4'-dimethyl-2,2'-biquinoline) with transition metals. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the ligand's synthesis, electronic and steric properties, and its behavior upon complexation. We will explore synthetic methodologies for forming metal complexes, detail crucial characterization techniques, and discuss the resultant structural and physicochemical properties. By juxtaposing this compound with the archetypal 2,2'-bipyridine, this guide illuminates the unique features imparted by the extended quinoline framework and the 4,4'-methyl substituents, offering field-proven insights into the design and application of these coordination compounds.

Introduction: Beyond Bipyridine

The field of coordination chemistry is heavily influenced by the foundational role of chelating nitrogen-donor ligands, with 2,2'-bipyridine (bpy) being arguably the most extensively studied example.[1][2] Its rigid, planar structure and strong σ-donating and π-accepting capabilities have led to its use in countless applications, from catalysis to photophysics.[3][4] However, the deliberate modification of the bipyridyl scaffold offers a powerful strategy to tune the properties of the resulting metal complexes.

This compound (systematically named 4,4'-dimethyl-2,2'-biquinoline) represents a significant structural evolution from bipyridine.[5] It is a bidentate, N,N'-chelating ligand characterized by two key modifications:

-

Annelated Benzene Rings : The fusion of benzene rings to form the quinoline system extends the π-conjugated backbone. This intrinsically alters the ligand's electronic properties, affecting the energy levels of its molecular orbitals and, consequently, the photophysical and electrochemical characteristics of its metal complexes.[6]

-

4,4'-Methyl Substituents : The methyl groups at the 4 and 4' positions introduce both electronic and steric effects. Electronically, they are weakly donating groups. Sterically, they can influence the geometry around the metal center, hindering the approach of other ligands and potentially distorting the coordination sphere.[7]

This guide will explore how these features define the coordination chemistry of this compound, making it a valuable ligand for creating complexes with tailored properties for applications in catalysis, materials science, and pharmaceutical development.[5]

Caption: Structural comparison of 2,2'-Bipyridine and this compound.

Ligand Synthesis and Properties

A prerequisite for studying coordination chemistry is the reliable synthesis of the ligand itself. While various methods for constructing biquinoline scaffolds exist, a common approach involves the acid-catalyzed condensation of an aniline derivative with an acetone-based compound.[8]

Representative Synthesis Protocol: this compound

Causality: This procedure is adapted from established methods for quinoline synthesis. The reaction proceeds via a series of condensation and cyclization steps, catalyzed by a strong acid. The choice of a high-boiling point solvent allows the reaction to be conducted at the elevated temperatures necessary to drive the reaction to completion.

Methodology:

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (2.0 eq) with acetone (1.0 eq).

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or a mixture of hydrogen fluoride and boron trifluoride, under vigorous stirring.[8] The addition is exothermic and should be controlled.

-

Reaction: Heat the mixture to a reflux temperature of 100-150°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is carefully neutralized with a base (e.g., concentrated NaOH solution) until alkaline. This step precipitates the crude product.

-

Purification: The crude solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield this compound as a white to light yellow crystalline solid.[5][9]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| Synonyms | 4,4'-Dimethyl-2,2'-biquinoline; 2,2'-Di-4-lepidyl | [5] |

| CAS Number | 7654-51-5 | [5][9] |

| Molecular Formula | C₂₀H₁₆N₂ | [5][9] |

| Molecular Weight | 284.36 g/mol | [5][9] |

| Appearance | White to light yellow crystalline powder | [5][9] |

| Melting Point | ~281 °C | [5][9] |

Synthesis and Coordination of Transition Metal Complexes

This compound readily chelates to transition metal ions through its two nitrogen atoms, forming a stable five-membered ring. The synthesis of its complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Workflow

The process of synthesizing and characterizing a new coordination complex is a systematic endeavor. The workflow ensures that the target compound is not only successfully created but also that its structure and properties are unambiguously determined.

Caption: General workflow for synthesis and characterization of metal complexes.

Representative Protocol: Synthesis of [M(this compound)Cl₂]

Causality: This protocol describes a general method applicable to many divalent first-row transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn). Ethanol is often chosen as a solvent due to its ability to dissolve both the organic ligand and many inorganic metal salts. The reaction stoichiometry is controlled to favor the formation of a 1:1 metal-to-ligand complex.

Methodology:

-

Ligand Solution: Dissolve this compound (1.0 mmol) in 20 mL of hot ethanol in a round-bottom flask.

-

Metal Solution: In a separate flask, dissolve the transition metal chloride salt (e.g., NiCl₂·6H₂O, 1.0 mmol) in 10 mL of ethanol.

-

Reaction: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

-

Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

-

Washing and Drying: Wash the isolated solid with cold ethanol and then diethyl ether to remove unreacted starting materials and solvent residues. Dry the complex under vacuum.

Structural and Spectroscopic Characterization

Characterization is essential to confirm the identity and understand the properties of the synthesized complexes. A combination of techniques provides a complete picture of the coordination environment.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the molecular structure, including bond lengths, bond angles, and overall coordination geometry.[11] For complexes of this compound, key parameters of interest are the M-N bond lengths and the N-M-N "bite angle."

Insight: The steric bulk of the quinoline rings and the 4,4'-methyl groups, compared to unsubstituted bipyridine, is expected to influence the coordination geometry. This may result in slightly longer M-N bonds and potential distortions from ideal geometries (e.g., tetrahedral or square planar) to relieve steric strain.[7] For example, in a hypothetical square planar nickel(II) complex, the inter-ligand angles may deviate significantly from 90°.[12]

Table of Representative Structural Data (Hypothetical Comparison):

| Parameter | [Ni(bpy)Cl₂] (Typical) | [Ni(this compound)Cl₂] (Expected) | Rationale for Difference |

| Coordination Geometry | Distorted Square Planar | More Distorted Square Planar/Tetrahedral | Increased steric hindrance from the lepidine framework.[7][13] |

| Ni-N Bond Length | ~2.00 Å | ~2.05 - 2.10 Å | Steric repulsion may weaken/lengthen the metal-ligand bond. |

| N-Ni-N Bite Angle | ~81-83° | ~80-82° | The bite angle is constrained by the five-membered chelate ring. |

| Inter-planar Angle | Small (< 5°) | Larger (> 10°) | Steric clashing between the quinoline rings may force a twist.[12] |

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. The C=N and C=C stretching vibrations of the quinoline rings typically shift to higher frequencies (wavenumbers) upon coordination to a metal center. This shift is due to the donation of electron density from the ligand to the metal, which strengthens the bonds within the aromatic system.

-

UV-Visible (UV-Vis) Spectroscopy: These complexes are often highly colored due to electronic transitions involving the metal d-orbitals and ligand π-orbitals.[14] Two main types of transitions are observed:

-

Ligand-Centered (π→π*) Transitions: Occurring at higher energies (in the UV region), these are analogous to the transitions in the free ligand.

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These occur at lower energies (often in the visible region) and involve the promotion of an electron from a metal-based d-orbital to a ligand-based π*-orbital.[3] The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the solvent. The extended π-system of this compound often results in MLCT bands that are red-shifted (lower energy) compared to analogous bipyridine complexes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure in solution. Protons on the quinoline rings experience significant shifts upon coordination, with those closest to the metal center being the most affected.

Physicochemical Properties and Applications

The unique structural and electronic features of this compound complexes give rise to interesting properties and potential applications.

Luminescence

Many transition metal complexes with aromatic diimine ligands are luminescent, a property that is highly dependent on the energy of their MLCT states.[15][16] Complexes of metals like Ru(II), Re(I), and Ir(III) with this compound are potential candidates for emissive materials.[15][17] The extended conjugation of the biquinoline framework can lower the energy of the π* orbitals, leading to red-shifted emission compared to bipyridine analogues. This tunability is crucial for applications in bioimaging and organic light-emitting diodes (OLEDs).[5]

Catalysis

Transition metal complexes are widely used as catalysts.[18] The steric and electronic properties of the supporting ligand are critical for controlling catalytic activity and selectivity. The bulky framework of this compound can create a specific coordination environment that may favor certain reaction pathways or enhance the stability of the catalytic species.[5] These complexes could be explored in reactions like C-C bond formation, oxidation, and polymerization.[18]

Drug Development

The quinoline moiety is a well-known pharmacophore present in many therapeutic agents. Metal complexes can act as delivery vehicles for bioactive ligands or exhibit their own therapeutic properties.[5] The coordination of this compound to metals like platinum or palladium could be a strategy for developing novel anticancer agents, where the complex's geometry and lipophilicity can be tuned to optimize biological activity.[19]

Conclusion and Future Outlook

This compound is a ligand that offers compelling advantages over the more common 2,2'-bipyridine. Its extended π-system and steric profile provide chemists with valuable tools to modulate the electronic, photophysical, and reactive properties of transition metal complexes. While its study is less mature than that of bipyridine, the foundational principles outlined in this guide demonstrate its significant potential.

Future research should focus on the systematic synthesis and characterization of a broader range of transition metal complexes with this ligand. Detailed investigations into their photophysical properties, electrochemical behavior, and catalytic efficacy will undoubtedly uncover new opportunities for their application in materials science, sustainable chemistry, and medicine. The insights gained will not only expand our understanding of this specific ligand but also contribute to the broader field of rational catalyst and functional material design.

References

- MDPI. (n.d.). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future.

- National Institutes of Health. (2023, February 24). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.

- ResearchGate. (2025, August 6). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (2023, June 8). This compound | 7654-51-5.

- LibreTexts Chemistry. (2022, October 27). 19.2: Coordination Chemistry of Transition Metals.

- ACS Publications. (2024, July 25). Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications | Chemical Reviews.

- ResearchGate. (n.d.). (PDF) Tuning the Luminescence of Transition Metal Complexes with Acyclic Diaminocarbene Ligands.

- ResearchGate. (2025, August 6). Synthesis, Spectroscopic Properties, and Crystal Structure of 2,2'-Bipyridyldimesitylnickel(II) | Request PDF.

- PubMed. (2021, May 10). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.

- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II).

- Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine.

- University Slide Set. (2019, April 11). Transition Metal Coordination Chemistry.

- PubMed Central. (n.d.). Luminescent First-Row Transition Metal Complexes.

- PubMed Central. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.

- ResearchGate. (n.d.). Metalations on 2,2′‐bipyridine‐functionalized metal–organic frameworks for catalytic platforms | Request PDF.

- National Institutes of Health. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.

- MDPI. (n.d.). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis.

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 9. This compound | 7654-51-5 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Luminescent First-Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

The Cornerstone of Advanced Coordination Chemistry: A Technical Guide to 4,4'-Dimethyl-2,2'-biquinoline

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Steric and Electronic Tuning in Biquinoline Ligands

In the vast landscape of coordination chemistry, the design and synthesis of ligands with precisely tailored steric and electronic properties remain a paramount objective. Among the privileged scaffolds, 2,2'-biquinoline has long been recognized for its robust chelating ability, forming stable complexes with a myriad of metal ions. The introduction of substituents onto this core structure provides a powerful tool to modulate the photophysical, electrochemical, and catalytic properties of the resulting metal complexes. This technical guide focuses on a key derivative, 4,4'-Dimethyl-2,2'-biquinoline, a molecule that, through the simple addition of two methyl groups, gains significantly altered characteristics, paving the way for novel applications in catalysis, materials science, and analytical chemistry.

The presence of methyl groups at the 4 and 4' positions exerts a profound influence on the molecule's properties. Electronically, the methyl groups are electron-donating, which can increase the electron density on the quinoline rings and affect the redox potential of the ligand and its metal complexes. Sterically, while not as bulky as other substituents, these methyl groups can influence the geometry of the coordination sphere, impacting the stability and reactivity of the metal center. This guide will delve into the synthesis, properties, and applications of 4,4'-Dimethyl-2,2'-biquinoline, providing both a theoretical framework and practical insights for its utilization in research and development.

Core Physicochemical Properties

The foundational physicochemical properties of 4,4'-Dimethyl-2,2'-biquinoline are crucial for its application in various fields. These properties are a direct consequence of its molecular structure and dictate its behavior in different chemical environments.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₆N₂ | |

| Molecular Weight | 284.36 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | Not explicitly found, but expected to be higher than 2,2'-biquinoline (194.5 °C) | [1] |

| Solubility | Generally soluble in organic solvents like chloroform, dichloromethane, and acetone. |

Synthesis of 4,4'-Dimethyl-2,2'-biquinoline: A Methodological Overview

The synthesis of 4,4'-disubstituted-2,2'-biquinolines can be approached through several synthetic strategies, with transition-metal-catalyzed cross-coupling reactions being the most prevalent.[2][3] The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Palladium-Catalyzed Homocoupling: A Reliable Route

One of the most effective methods for constructing the 2,2'-biquinoline scaffold is the palladium-catalyzed homocoupling of 2-halo-4-methylquinolines. This approach offers good yields and functional group tolerance.

Experimental Protocol: Palladium-Catalyzed Homocoupling of 2-Chloro-4-methylquinoline

Objective: To synthesize 4,4'-Dimethyl-2,2'-biquinoline via a palladium-catalyzed homocoupling reaction.

Materials:

-

2-Chloro-4-methylquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Zinc powder (Zn)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-methylquinoline (1 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and zinc powder (2 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe to the flask.

-

Heat the reaction mixture to 120 °C and stir vigorously for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 2 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4'-Dimethyl-2,2'-biquinoline as a solid.

Causality of Experimental Choices:

-

Palladium Catalyst: Palladium is a highly effective catalyst for C-C bond formation through cross-coupling reactions.

-

Triphenylphosphine Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Zinc Powder: Zinc acts as a reductant to regenerate the active Pd(0) catalyst.

-

Anhydrous DMF: DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures. The anhydrous condition is crucial to prevent side reactions.

Caption: Palladium-catalyzed homocoupling workflow for the synthesis of 4,4'-Dimethyl-2,2'-biquinoline.

Spectroscopic and Electrochemical Characterization

A thorough characterization of 4,4'-Dimethyl-2,2'-biquinoline is essential to understand its electronic structure and potential applications. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into its vibrational and NMR properties, complementing experimental data.[4]

Spectroscopic Properties

-

UV-Visible Absorption: The UV-Vis spectrum of 4,4'-Dimethyl-2,2'-biquinoline is expected to show intense π-π* transitions characteristic of the extended aromatic system. The methyl groups may cause a slight red-shift in the absorption maxima compared to the parent 2,2'-biquinoline due to their electron-donating nature.

-

Fluorescence Emission: Many biquinoline derivatives exhibit fluorescence. The emission properties, including the quantum yield and lifetime, are sensitive to the solvent polarity and the presence of substituents.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized compound. The chemical shifts of the aromatic protons and carbons will be influenced by the methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational modes for the aromatic C-H and C=C bonds, as well as the C-N bonds within the quinoline rings.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of 4,4'-Dimethyl-2,2'-biquinoline. The electron-donating methyl groups are expected to make the ligand easier to oxidize compared to the unsubstituted 2,2'-biquinoline. The redox potentials are critical for applications in electrocatalysis and organic electronics.

Applications in Coordination Chemistry and Catalysis

The true potential of 4,4'-Dimethyl-2,2'-biquinoline is realized when it acts as a ligand in coordination complexes. Its bidentate nature allows it to form stable chelates with a wide range of transition metals.

Asymmetric Catalysis

Chiral ligands containing quinoline motifs are highly valuable in asymmetric catalysis.[5][6] While 4,4'-Dimethyl-2,2'-biquinoline is achiral, it can be a component of more complex chiral ligand systems. The steric and electronic properties imparted by the methyl groups can influence the enantioselectivity of catalytic reactions.

Caption: Generalized catalytic cycle involving a 4,4'-Dimethyl-2,2'-biquinoline metal complex.

Applications in Materials Science

The unique photophysical and electrochemical properties of 4,4'-Dimethyl-2,2'-biquinoline and its metal complexes make them attractive candidates for applications in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known to be useful in OLEDs, often as electron-transporting or emissive materials.[7] The high thermal stability and fluorescence potential of 4,4'-Dimethyl-2,2'-biquinoline complexes could lead to the development of efficient and durable OLED devices. The electron-donating methyl groups can help in tuning the HOMO-LUMO energy levels to facilitate charge injection and transport.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, sensitizer dyes absorb light and inject electrons into a semiconductor. Bipyridine and biquinoline based ligands are commonly used in the sensitizer complexes. The properties of 4,4'-Dimethyl-2,2'-biquinoline could be advantageous in designing new sensitizers with improved light-harvesting efficiency and electron injection kinetics.

Analytical Applications: A Specific Reagent for Copper Determination

Derivatives of 2,2'-biquinoline are well-established as highly selective and sensitive colorimetric reagents for the determination of copper(I) ions.[8][9] The complex formed between 4,4'-Dimethyl-2,2'-biquinoline and Cu(I) exhibits a strong absorption in the visible region, allowing for the quantitative analysis of copper in various samples.

Experimental Protocol: Spectrophotometric Determination of Copper(I)

Objective: To determine the concentration of copper(I) in a sample using 4,4'-Dimethyl-2,2'-biquinoline.

Materials:

-

4,4'-Dimethyl-2,2'-biquinoline solution (0.01 M in ethanol)

-

Hydroxylamine hydrochloride solution (10% w/v)

-

Sodium acetate buffer (pH 4.5)

-

Standard copper(I) solution

-

Sample containing unknown copper concentration

-

Isoamyl alcohol

Procedure:

-

To a series of volumetric flasks, add increasing volumes of the standard copper(I) solution to create a calibration curve. To another flask, add a known volume of the sample.

-

To each flask, add 1 mL of hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I).

-

Add 5 mL of sodium acetate buffer to maintain the optimal pH.

-

Add 2 mL of the 4,4'-Dimethyl-2,2'-biquinoline solution to each flask and mix well. A colored complex will form.

-

Extract the complex into a known volume of isoamyl alcohol.

-

Measure the absorbance of the organic layer at the wavelength of maximum absorption (λmax) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Determine the concentration of copper in the sample from the calibration curve.

Causality of Experimental Choices:

-

Hydroxylamine hydrochloride: This reducing agent ensures that all copper is in the +1 oxidation state, which is the state that forms the colored complex with the biquinoline ligand.

-

Sodium acetate buffer: The formation of the Cu(I)-biquinoline complex is pH-dependent. The buffer maintains the optimal pH for complete and stable complex formation.

-

Isoamyl alcohol: The colored complex is often more soluble in an organic solvent, and extraction into isoamyl alcohol concentrates the complex and removes it from potential interferences in the aqueous phase.

Safety and Handling

Conclusion and Future Outlook

4,4'-Dimethyl-2,2'-biquinoline represents a versatile and valuable building block in modern chemistry. The strategic placement of methyl groups on the biquinoline scaffold provides a subtle yet significant means of tuning its electronic and steric properties. This guide has provided an overview of its synthesis, characterization, and diverse applications, highlighting its potential in catalysis, materials science, and analytical chemistry.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this and other substituted biquinolines. Furthermore, the exploration of its coordination chemistry with a wider range of metals will undoubtedly lead to the discovery of novel catalysts and functional materials with enhanced performance. As the demand for tailored molecular components in advanced technologies continues to grow, the importance of well-characterized and versatile ligands like 4,4'-Dimethyl-2,2'-biquinoline will only increase.

References

-

Szerb, E. I., et al. (2020). Vibrational and NMR Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study. ResearchGate. [Link]

-

Yadav, G., & Singh, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Case, F. H., & Brennan, J. A. (1954). The synthesis of some 4,4'-disubstituted-2,2'-biquinolines. ResearchGate. [Link]

-

Figueroa-González, L., et al. (2024). Organic Semiconductor Devices Fabricated with Recycled Tetra Pak®-Based Electrodes and para-Quinone Methides. MDPI. [Link]

-

Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Ghaedi, M., et al. (2020). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters. [Link]

-

Kandiel, M. A., et al. (2013). Synthesis and Electrochemical and Photophysical Characterization of New 4,4'-π-Conjugated 2,2'-Bipyridines that are End-Capped with Cyanoacrylic Acid/Ester Groups. National Institutes of Health. [Link]

-

Zhu, W.-F., et al. (2008). Synthesis of 4,4'-dimethyl-2,2'-bipyridine catalyzed by Pd/C. ResearchGate. [Link]

-

Melchiorre, P. (2019). Mechanistic Studies in Photocatalysis. PubMed. [Link]

-

Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Thieme. [Link]

-

Saha, R., et al. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. PubMed Central. [Link]

-

Zapevalov, D. M., et al. (2017). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. [Link]

-

Iwan, A., & Palewska, K. (2012). Organic materials for organic electronic devices. ResearchGate. [Link]

-

See, H. H., et al. (2010). Determination of copper(I) and copper(II) Ions After Complexation With Bicinchoninic Acid by CE. PubMed. [Link]

-

N'diaye, M., et al. (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. Scientific Research Publishing. [Link]

- Schlingmann, G., & Roth, G. (1998). High-yielding ullmann reaction for the preparation of bipyrroles.

-

Robinson, E., et al. (2021). Discovery of photocatalytic reactions enabled by high-throughput experimentation. ChemRxiv. [Link]

-

Wang, C., et al. (2024). Research and Progress on Organic Semiconductor Power Devices. MDPI. [Link]

-

Strieter, E. R., & Blackmond, D. G. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]

-

Flores-Alamo, M., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

-

Li, X., et al. (2017). Synthesis and Structure of the Copper Complex (ClO4). Atlantis Press. [Link]

-

Tiwari, A., et al. (2024). computational study of molecular geometry, electronic properties and reactivity parameters of deltamethrin: a dft analysis. ResearchGate. [Link]

-

Gonzalez, G. A., et al. (2023). Self-assembled amphiphilic bipyridine and bisquinoline cisplatin analogues: synthesis and anticancer properties. Springer. [Link]

-

Bhowmick, R., et al. (2021). Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of 2,2'-biquinoline based phototoxic Ru(ii)/Ir(ii) complexes. Dalton Transactions. [Link]

-

Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. [Link]

-

Salas-Ambrosio, P., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure-activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Wikipedia. 2,2'-Biquinoline. Wikipedia. [Link]

-

Ghosh, S., & Schanze, K. S. (2020). Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. SciSpace. [Link]

-

Zhang, Y., et al. (2021). Synthesis, optical and electrochemical properties of 4,4'-bibenzo[c]thiophene derivatives. PubMed Central. [Link]

-

Li, Y. (2023). Research Review of Organic Semiconductor Devices. ResearchGate. [Link]

-

Sharma, R., et al. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. [Link]

-

Zhang, H., et al. (2024). High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. MDPI. [Link]

-

Paneru, T. R., et al. (2024). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Nepal Journals Online. [Link]

-

Chen, Y., et al. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4'-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. MDPI. [Link]

-

Central Intelligence Agency. (n.d.). PYRIDINE COMPLEXES OF COPPER (II)-POLYTHIONATES AND THEIR ANALYTICAL APPLICATION. CIA. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. info.gfschemicals.com [info.gfschemicals.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,2'-Bi-4-lepidine in Advanced Photoredox Catalysis

Abstract

Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and efficient pathways for a vast array of chemical transformations.[1][2] The heart of this technology is the photocatalyst, typically a transition metal complex, whose reactivity is dictated by the interplay between the metal center and its coordinating ligands.[3] While standard polypyridyl ligands like 2,2'-bipyridine have been foundational, the field is increasingly moving towards sophisticated ligand architectures to overcome existing limitations and unlock new reactivity. This guide focuses on 2,2'-Bi-4-lepidine (also known as 4,4'-Dimethyl-2,2'-biquinoline), a specialized bidentate ligand, and its application in photoredox catalysis. We will explore the causal relationship between its unique structure and its influence on catalyst performance, providing researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols to leverage this powerful tool.

Introduction: Beyond Standard Bipyridines

The workhorse photocatalysts in organic synthesis have long been ruthenium and iridium complexes bearing 2,2'-bipyridine (bpy) ligands, such as [Ru(bpy)₃]²⁺.[4] These catalysts function by absorbing visible light to reach an excited state, transforming them into potent single-electron transfer agents capable of initiating radical-based reaction cascades under exceptionally mild conditions.[5]

However, the "one-size-fits-all" approach has its limits. The specific redox potentials and photophysical properties of [Ru(bpy)₃]²⁺ are not always optimal for every desired transformation. This has driven the development of tailored ligands designed to fine-tune the catalyst's properties.[4] Ligand modification allows for the precise modulation of:

-

Redox Potentials: Altering the electron-donating or -withdrawing nature of the ligand directly impacts the oxidation and reduction potentials of both the ground and excited states of the catalyst.[4]

-

Absorption Spectra: Changing the ligand's conjugation or substituents can shift the catalyst's absorption wavelength, allowing for the use of different colored light sources and potentially avoiding substrate decomposition.

-

Excited-State Lifetimes: The ligand architecture can influence the stability and lifetime of the catalytically active excited state.[6]

This compound emerges as a ligand of significant interest in this context. It is not a simple bipyridine but a biquinoline , featuring an extended aromatic system and methyl substituents. These features provide a powerful combination of electronic and steric effects that can be harnessed to create highly effective photocatalysts.[7]

Physicochemical Properties and Structural Advantages

The unique structure of this compound imparts distinct properties to its corresponding metal complexes. Understanding these properties is key to predicting and rationalizing catalyst behavior.

| Property | Value | Source |

| Synonyms | 4,4'-Dimethyl-2,2'-biquinoline; 2,2'-Di-4-lepidyl | [7] |

| CAS Number | 7654-51-5 | [7][8] |

| Molecular Formula | C₂₀H₁₆N₂ | [7] |

| Molecular Weight | 284.36 g/mol | [7][8] |

| Appearance | White to light yellow crystalline powder | [7][8] |

| Melting Point | 281 °C (lit.) | [7] |

Causality Behind its Efficacy:

-

Extended π-Conjugation: The quinoline rings, compared to the pyridine rings of bpy, create a more extensive delocalized π-system. When chelated to a metal center, this lowers the energy of the ligand's π* orbitals. This has a direct and predictable effect on the crucial Metal-to-Ligand Charge Transfer (MLCT) absorption band, typically shifting it to longer wavelengths (a red-shift). This can enhance the catalyst's ability to absorb light from common blue or even green LED light sources.[9]

-

Electron-Donating Methyl Groups: The methyl groups at the 4 and 4' positions are electron-donating substituents. This increases the electron density on the ligand framework. For a complex like [Ru(this compound)₃]²⁺, this makes the metal center more electron-rich, and therefore easier to oxidize but harder to reduce.[4] This modification is critical for tuning the catalyst's redox potential to match the specific requirements of a substrate. For instance, a more reducing excited state is beneficial for activating stubborn organic halides.

The Photoredox Catalytic Cycle: A Mechanistic Overview

A photoredox catalyst can operate through two primary quenching cycles: oxidative and reductive. The choice of cycle depends on the nature of the substrate and the desired transformation. A catalyst bearing this compound ligands would operate within this fundamental framework.

Caption: General mechanism of photoredox catalysis.

Expert Interpretation: The process begins with the photocatalyst (PC) absorbing a photon to form a high-energy excited state (*PC).[4]

-

In the oxidative quenching cycle , the *PC gives an electron to a substrate (B), becoming oxidized (PC⁺). This is useful for reductive transformations. The catalyst is then returned to its ground state by a sacrificial electron donor (D).

-

In the reductive quenching cycle , the *PC takes an electron from a substrate (A), becoming reduced (PC⁻). This is common in oxidative transformations. A sacrificial electron acceptor (C) regenerates the catalyst.

The electron-donating nature of this compound makes its metal complexes more potent reductants in their excited state, favoring oxidative quenching pathways where the catalyst reduces a substrate.

Application Protocol: Atom Transfer Radical Addition (ATRA)

This protocol describes a representative ATRA reaction, a powerful method for C-C bond formation. We will detail the addition of bromotrichloromethane to styrene, catalyzed by a hypothetical photocatalyst, [Ir(ppy)₂(this compound)]PF₆. The principles outlined are broadly applicable to other photoredox reactions.

Reaction Principle: The excited iridium photocatalyst reduces the C-Br bond of bromotrichloromethane, generating a trichloromethyl radical (•CCl₃). This radical adds across the double bond of styrene. The resulting benzylic radical is then oxidized by the Ir(IV) species, regenerating the ground-state catalyst and forming the product cation, which is subsequently neutralized.

Materials and Equipment:

-

Reagents: Styrene, Bromotrichloromethane (BrCCl₃), [Ir(ppy)₂(this compound)]PF₆ (or a similar photocatalyst), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

-

Equipment: Schlenk flask or reaction vial with stir bar, septum, nitrogen/argon line, magnetic stir plate, blue LED light source (e.g., 450 nm), syringes, standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator), column chromatography setup (silica gel, solvents).

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the ATRA reaction.

Step-by-Step Protocol:

-

Preparation: To a 4 mL reaction vial equipped with a magnetic stir bar, add the photocatalyst [Ir(ppy)₂(this compound)]PF₆ (0.01 mmol, 1 mol%).

-

Reagent Addition: Add styrene (1.0 mmol, 1.0 equiv) followed by 2.0 mL of anhydrous DMF.

-

Degassing (Critical Step): Seal the vial with a rubber septum and purge the solution with a stream of nitrogen or argon for 15 minutes. This is essential because dissolved oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

-

Substrate Addition: Using a syringe, add bromotrichloromethane (1.2 mmol, 1.2 equiv) and DIPEA (1.5 mmol, 1.5 equiv). DIPEA acts as a sacrificial electron donor to regenerate the photocatalyst in the catalytic cycle.

-

Initiation: Place the vial on a magnetic stirrer approximately 5 cm away from a 450 nm blue LED lamp. Ensure gentle stirring and, if necessary, use a small fan to maintain the reaction at room temperature.

-

Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC or GC-MS to observe the consumption of styrene.

-

Workup: Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate and transfer to a separatory funnel. Wash with 10 mL of water (3 times) to remove DMF and DIPEA salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inefficient degassing (oxygen quenching).2. Light source is too weak or wrong wavelength.3. Decomposed starting material or catalyst. | 1. Increase degassing time; use freeze-pump-thaw cycles for sensitive reactions.2. Verify LED output and ensure it overlaps with the catalyst's absorption spectrum.3. Check the purity of reagents. |

| Side Product Formation | 1. Substrate is sensitive to light.2. Radical polymerization of styrene. | 1. Run a control reaction without the photocatalyst.2. Consider using a lower concentration of styrene or adding a radical inhibitor if polymerization is a major pathway. |

| Inconsistent Results | 1. Reaction temperature fluctuations.2. Inconsistent distance from the light source. | 1. Use a fan or a water bath to maintain a constant temperature.2. Build a standardized photoreactor setup to ensure consistent light intensity between runs. |

Conclusion

This compound represents a strategic evolution in ligand design for photoredox catalysis. Its unique biquinoline framework, enhanced by electron-donating methyl groups, provides a powerful lever to adjust the photophysical and electrochemical properties of transition metal catalysts. By making the catalyst a stronger reductant in its excited state and potentially shifting its absorption to longer wavelengths, it enables transformations that are challenging with standard bpy-based systems. The detailed protocol and mechanistic insights provided herein serve as a robust starting point for researchers to explore the vast potential of this compound in developing novel, efficient, and selective photochemical methodologies for applications ranging from materials science to pharmaceutical development.[7]

References

-

Lalevée, J., & Telitel, S. (2014). Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region. Beilstein Journal of Organic Chemistry, 10, 2649-2661. [Link]

-

Kuznetsov, A. A., & Baskin, I. I. (2023). Heterobinuclear Metallocomplexes as Photocatalysts in Organic Synthesis. Molecules, 28(8), 3511. [Link]

-

Amador, A. G., & MacMillan, D. W. C. (2022). Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. Accounts of Chemical Research, 55(10), 1357-1372. [Link]

-

Ward, M. D. (2006). Photophysical properties of metal complexes. Annual Reports Section "A" (Inorganic Chemistry), 102, 510-527. [Link]

-

Twilton, J., & MacMillan, D. W. C. (2017). The merger of transition metal and photoredox catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

- Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Organic Synthesis: The Rise of Visible Light Photoredox Catalysis. Journal of Organic Chemistry, 77(4), 1617-1622.

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. [Link]

-

Griesbeck, A. G., & Oelgemöller, M. (2016). Mechanistic Perspectives on Organic Photoredox Catalysis for Aromatic Substitutions. Israel Journal of Chemistry, 56(9-10), 718-730. [Link]

-

Hosseini, S. A., & Teplý, F. (2016). Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. Molecules, 21(9), 1184. [Link]

-

Spielvogel, E. H., & Diao, T. (2024). Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Accounts of Chemical Research, 57(12), 1761-1773. [Link]

-

Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]

-

Brewer, K. J. (2015). Nonchromophoric halide ligand variation in polyazine-bridged Ru(II),Rh(III) bimetallic supramolecules offering new insight into photocatalytic hydrogen production from water. Inorganic Chemistry, 54(9), 4274-4283. [Link]

Sources

- 1. Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Perspectives on Organic Photoredox Catalysis for Aromatic Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. BJOC - Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 7654-51-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Synthesis of Ruthenium(II) Complexes with 4,4'-Dimethyl-2,2'-biquinoline Ligands

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of ruthenium(II) complexes featuring the 4,4'-dimethyl-2,2'-biquinoline (dmbq) ligand. Ruthenium polypyridyl complexes are a cornerstone of modern coordination chemistry, with profound applications in catalysis, photophysics, and medicinal chemistry.[1] The biquinoline scaffold, an extended π-system compared to the more common bipyridine, often imparts unique photophysical and electrochemical properties to the metal center.[2] The addition of dimethyl groups at the 4,4'-positions further modulates these characteristics through steric and electronic effects, enhancing solubility in organic solvents and influencing catalytic activity.[3] This guide presents two robust protocols for synthesizing distinct classes of Ru(II)-dmbq complexes: a homoleptic-type cis-[Ru(dmbq)₂Cl₂] and a half-sandwich "piano-stool" complex, [Ru(η⁶-p-cymene)(dmbq)Cl]⁺. Detailed procedural steps are grounded in established chemical principles, supported by troubleshooting insights and characterization benchmarks for researchers in chemical synthesis and drug development.

Foundational Principles

The Ruthenium(II) Center

Ruthenium, a second-row transition metal, most commonly adopts a +2 or +3 oxidation state in coordination complexes. In the Ru(II) state, it possesses a d⁶ electron configuration. This configuration strongly favors a low-spin, octahedrally coordinated geometry, resulting in kinetically inert complexes that are stable and amenable to isolation and characterization. The rich photophysical properties of many Ru(II) polypyridyl complexes arise from metal-to-ligand charge transfer (MLCT) transitions, where electronic excitation promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital.[4]

The 4,4'-Dimethyl-2,2'-biquinoline (dmbq) Ligand

The 4,4'-dimethyl-2,2'-biquinoline ligand is a bidentate, N,N'-chelating ligand that coordinates to metal centers to form a stable five-membered ring. Key features influencing the resulting complex include:

-

Extended π-System: Compared to 2,2'-bipyridine, the larger aromatic surface of the biquinoline moiety can lower the energy of the ligand's π* orbitals. This directly impacts the energy of the MLCT bands, often red-shifting the complex's absorption and emission spectra.[2][5]

-

Electron-Donating Methyl Groups: The methyl groups at the 4 and 4' positions are electron-donating by induction. This increases the electron density on the quinoline rings, which can strengthen the σ-donation to the ruthenium center and raise the energy of the metal d-orbitals, further tuning the complex's redox and photophysical properties.

-

Steric Influence: While not exceptionally bulky, the methyl groups can influence the packing of molecules in the solid state and affect the approach of substrates in catalytic applications, such as transfer hydrogenation.[3]

General Synthetic Workflow

The synthesis of these target complexes follows a logical progression from starting materials to the final, fully characterized product. The choice of ruthenium precursor is a critical decision that dictates the final coordination sphere of the complex.

Figure 1: General workflow for the synthesis of Ru(II)-dmbq complexes.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-Dichlorobis(4,4'-dimethyl-2,2'-biquinoline)ruthenium(II), cis-[Ru(dmbq)₂Cl₂]

This protocol is adapted from established methods for synthesizing analogous ruthenium bis(polypyridyl) dichloride complexes.[6][7] The procedure involves the direct reaction of a ruthenium(III) salt with the dmbq ligand, where the solvent (DMF) also acts as a reducing agent.

Materials and Reagents:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

4,4'-Dimethyl-2,2'-biquinoline (dmbq)

-

N,N-Dimethylformamide (DMF), reagent grade

-

Lithium chloride (LiCl), anhydrous

-

Acetone, reagent grade

-

Diethyl ether, anhydrous

-

Deionized water

-

Schlenk flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add RuCl₃·xH₂O (e.g., 0.208 g, 1.0 mmol), 4,4'-dimethyl-2,2'-biquinoline (0.568 g, 2.0 mmol, 2.0 eq), and anhydrous LiCl (0.424 g, 10.0 mmol). The causality behind LiCl is to ensure a high concentration of chloride ions, favoring the formation of the dichloro complex and preventing the formation of solvent-coordinated species.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.

-

Solvent Addition and Reflux: Add 20 mL of DMF via syringe. Heat the dark mixture to reflux (approx. 153 °C) under a positive pressure of inert gas and maintain reflux for 8 hours. The color of the solution should change, often to a deep red or violet. Note: Refluxing DMF at high temperatures can lead to its decomposition into dimethylamine and carbon monoxide, which could potentially coordinate to the ruthenium center.[7] Using a slightly lower temperature or an alternative high-boiling solvent like ethylene glycol can mitigate this if side products become an issue.

-

Product Precipitation: Cool the reaction mixture to room temperature. Transfer the mixture to a beaker and add 100 mL of acetone with vigorous stirring. A precipitate should form.

-

Isolation: Cool the mixture in an ice bath for at least 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with generous portions of deionized water (3 x 30 mL) to remove residual DMF and LiCl, followed by diethyl ether (3 x 20 mL) to remove organic impurities and aid in drying.

-

Drying: Dry the dark, crystalline product under high vacuum. A typical yield is in the range of 60-75%.

Protocol B: Synthesis of [Ru(η⁶-p-cymene)(dmbq)Cl]PF₆

This protocol involves a two-step process common for preparing half-sandwich arene-ruthenium complexes.[3][8] First, the dimeric precursor [Ru(η⁶-p-cymene)Cl₂]₂ is synthesized, which is then cleaved by the chelating dmbq ligand. A final anion exchange step often improves stability and crystallinity.

Step 1: Synthesis of the Dimeric Precursor, [Ru(η⁶-p-cymene)Cl₂]₂

-

Reaction Setup: In a round-bottom flask, suspend RuCl₃·xH₂O (e.g., 1.0 g) in 20 mL of deionized water.

-

Ligand Addition: Add α-phellandrene (4 mL), which serves as the precursor to p-cymene.

-

Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. The aqueous layer will decolorize as the red-orange organometallic product forms.

-

Isolation: Cool the mixture to room temperature. Collect the orange-red solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol or methanol. Dry under vacuum.

Step 2: Synthesis and Anion Exchange

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the [Ru(η⁶-p-cymene)Cl₂]₂ dimer (e.g., 0.306 g, 0.5 mmol) in 25 mL of anhydrous methanol.

-

Ligand Addition: Add a solution of 4,4'-dimethyl-2,2'-biquinoline (0.284 g, 1.0 mmol, 2.0 eq per dimer) in 10 mL of methanol.

-

Reflux: Heat the solution to reflux for 4 hours. The solution will typically darken.

-

Anion Exchange: Cool the solution to room temperature. In a separate flask, prepare a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol. Add this solution dropwise to the reaction mixture until no further precipitation is observed. The hexafluorophosphate salt is generally less soluble in methanol than the chloride salt, driving the precipitation.

-

Isolation and Purification: Cool the mixture in an ice bath. Collect the precipitate by vacuum filtration, wash with cold methanol and then diethyl ether. The product can be further purified by recrystallization from acetone/ether or dichloromethane/hexane. Dry the final product under vacuum.

Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

-

¹H NMR Spectroscopy: Confirms the coordination of the dmbq ligand to the ruthenium center. Upon coordination, the aromatic proton signals of the ligand will shift, typically downfield, and the symmetry of the signals will reflect the geometry of the complex (e.g., C₂ symmetry for the cis isomer).

-

ESI-MS (Electrospray Ionization Mass Spectrometry): Provides the mass-to-charge ratio (m/z) of the complex. The characteristic isotopic pattern of ruthenium (containing seven stable isotopes) is a definitive confirmation of the product's identity.

-

UV-Vis Spectroscopy: Ruthenium(II) polypyridyl complexes display intense absorption bands in the visible region (400-600 nm), which are assigned to MLCT transitions.[4][9] The position and intensity (ε) of these bands are sensitive to the ligand environment.

Table 1: Representative Characterization Data

| Complex | Key ¹H NMR Signals (δ, ppm in CDCl₃) | UV-Vis λmax (nm) (ε, M⁻¹cm⁻¹) | ESI-MS (m/z) |

| cis-[Ru(dmbq)₂Cl₂] | ~2.7-2.9 (s, 12H, -CH₃), ~7.5-9.0 (m, aromatic H) | ~550-580 (MLCT) | For [M-Cl]⁺: C₄₀H₃₂N₄ClRu⁺ |

| [Ru(p-cymene)(dmbq)Cl]⁺ | ~1.3 (d, 6H, -CH(CH₃)₂), ~2.2 (s, 3H, Ar-CH₃), ~2.8 (s, 6H, dmbq-CH₃), ~2.9 (sept, 1H, -CH(CH₃)₂), ~5.5-6.0 (m, 4H, cymene-H), ~7.6-9.5 (m, aromatic H) | ~500-530 (MLCT) | For [M]⁺: C₃₀H₃₀N₂ClRu⁺ |

Note: The exact values are predictive and should be confirmed experimentally.

Applications and Future Directions

Ruthenium complexes bearing biquinoline and related ligands are promising candidates for several applications:

-